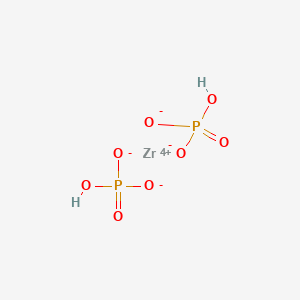
Zirconium hydrogen phosphate
Overview
Description
It is a white, crystalline solid with a layered structure, known for its high thermal and chemical stability, solid-state ion conductivity, and resistance to ionizing radiation . This compound has found applications in various fields, including catalysis, drug delivery, and nuclear waste management .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconium hydrogen phosphate can be synthesized through the reaction of zirconium oxychloride octahydrate (ZrOCl₂·8H₂O) with phosphoric acid (H₃PO₄). The reaction typically occurs at elevated temperatures around 80°C, where the zirconium oxychloride is slowly decomplexed . The resulting product is then filtered, washed, and dried to obtain pure zirconium(IV) hydrogenphosphate .
Industrial Production Methods
Industrial production of zirconium(IV) hydrogenphosphate often involves a similar process, but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The use of complexing agents such as fluoride or oxalate ions can help in obtaining highly crystalline materials .
Chemical Reactions Analysis
Types of Reactions
Zirconium hydrogen phosphate undergoes various types of chemical reactions, including:
Acid-Base Reactions: Due to its acidic nature, it can participate in proton exchange reactions.
Substitution Reactions: It can undergo ion exchange reactions with other cations.
Catalytic Reactions: It acts as a catalyst in several organic reactions, such as acylation and esterification.
Common Reagents and Conditions
Common reagents used in reactions with zirconium(IV) hydrogenphosphate include organic acids, alcohols, and amines. The reactions are typically carried out under acidic conditions, often at elevated temperatures to enhance reaction rates .
Major Products
The major products formed from reactions involving zirconium(IV) hydrogenphosphate depend on the specific reaction. For example, in acylation reactions, the product could be an ester or amide, while in ion exchange reactions, the product would be a different zirconium phosphate compound .
Scientific Research Applications
Zirconium hydrogen phosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which zirconium(IV) hydrogenphosphate exerts its effects is primarily through its layered structure and ion exchange properties. The compound’s layers can incorporate various molecules, allowing it to act as a catalyst or support material. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
- Titanium(IV) hydrogenphosphate
- Germanium(IV) hydrogenphosphate
- Tin(IV) hydrogenphosphate
- Lead(IV) hydrogenphosphate
Uniqueness
Zirconium hydrogen phosphate is unique due to its high thermal and chemical stability, resistance to ionizing radiation, and solid-state ion conductivity. These properties make it particularly suitable for applications in harsh environments, such as nuclear waste management and high-temperature catalysis .
Properties
IUPAC Name |
hydrogen phosphate;zirconium(4+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3O4P.Zr/c2*1-5(2,3)4;/h2*(H3,1,2,3,4);/q;;+4/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKYJGZIKILTCY-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O8P2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890724 | |
| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13772-29-7 | |
| Record name | Phosphoric acid, zirconium(4+) salt (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
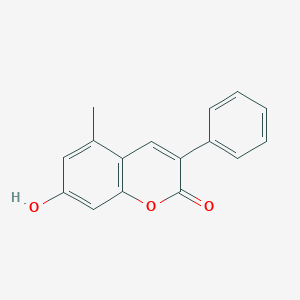

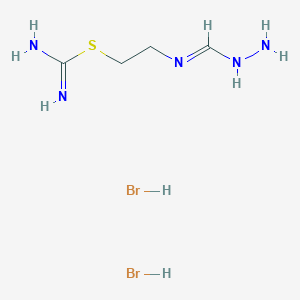
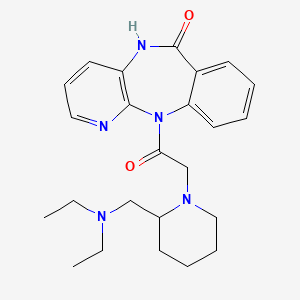
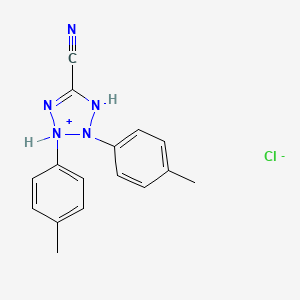
![Dipotassium;4-[phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;dihydrate](/img/structure/B8083356.png)
![(1S,4Z,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione](/img/structure/B8083362.png)
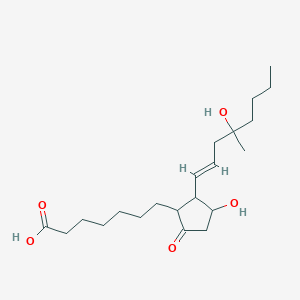
![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[[(3R)-3-hydroxy-4-[[3-[2-(3-hydroxybutanoylsulfanyl)ethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphate](/img/structure/B8083373.png)
![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-3H-purine-6,8-dione](/img/structure/B8083378.png)
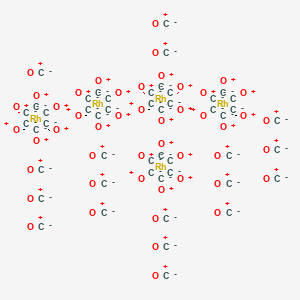
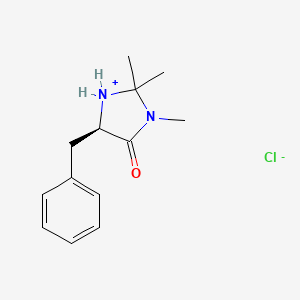
![sodium;2-amino-8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8083403.png)
![(2S)-N-benzyl-2-[[(1R,2R)-2-[[(E)-(3,5-ditert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide](/img/structure/B8083415.png)
